molecular formula C9H9ClO B8580087 6-(Chloromethyl)-2,3-dihydrobenzofuran

6-(Chloromethyl)-2,3-dihydrobenzofuran

Cat. No.: B8580087
M. Wt: 168.62 g/mol
InChI Key: VOULLECUCUYFFV-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2,3-dihydrobenzofuran is a valuable chemical building block in organic synthesis and medicinal chemistry. The 2,3-dihydrobenzofuran scaffold is a privileged structure in drug discovery, recognized for its presence in bioactive molecules and natural products . This specific derivative, featuring a chloromethyl group, offers a reactive handle for further functionalization, making it a versatile intermediate for constructing more complex target molecules. Researchers utilize such compounds in the synthesis of potential therapeutic agents, inspired by the scaffold's demonstrated relevance in developing compounds with anti-inflammatory, neuroprotective, and anticancer properties . The rigid dihydrobenzofuran core can impart favorable stability and physicochemical properties to candidate molecules, facilitating structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

6-(chloromethyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H9ClO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5H,3-4,6H2

InChI Key

VOULLECUCUYFFV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Positional Effects on Anti-Tubercular Activity

Position Compound MIC (µM)
6 33 0.06
5 37 0.50
2 32 0.25

Heterocycle Variations: Dihydrobenzofuran vs. Benzodioxane

Replacing the dihydrobenzofuran core with 1,4-benzodioxane alters bioactivity. Clinopodic acid E (1,4-benzodioxane) demonstrates 4-fold higher potency (IC₅₀: 51 mM) than its dihydrobenzofuran analog, clinopodic acid N (IC₅₀: 206 mM), in hyaluronidase inhibition . This suggests that oxygen atom positioning within the heterocycle modulates enzyme interaction.

Table 2: Heterocycle Impact on Hyaluronidase Inhibition

Heterocycle Compound IC₅₀ (mM)
2,3-Dihydrobenzofuran Clinopodic acid N 206
1,4-Benzodioxane Clinopodic acid E 51

Lipophilicity and Bioactivity

Lipophilicity (clogP) influences membrane permeability and target binding. For dihydrobenzofuran derivatives:

  • Compound 33 (clogP: 5.1) : High lipophilicity correlates with superior anti-tubercular activity .
  • Clinopodic acid E (clogP: ~3.8): Moderate lipophilicity balances potency and solubility in hyaluronidase inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(chloromethyl)-2,3-dihydrobenzofuran, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 2,3-dihydrobenzofuran with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like AlCl₃. Key variables include solvent polarity (DMF vs. dichloromethane), temperature (40–80°C), and stoichiometry. Optimized conditions from similar compounds (e.g., 5-(2-chloroethyl)-2,3-dihydrobenzofuran) suggest yields improve with controlled water exclusion and catalytic bases like K₂CO₃ . Characterization via GC-MS and ¹H/¹³C NMR is critical to confirm purity and regioselectivity .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodological Answer : Key spectral markers include:

  • ¹H NMR : A triplet for the chloromethyl group (–CH₂Cl) at δ 4.2–4.5 ppm, coupled with diastereotopic protons from the dihydrofuran ring (δ 3.0–3.5 ppm).
  • ¹³C NMR : The chloromethyl carbon resonates at ~45 ppm, distinct from bromomethyl analogs (~30 ppm) .
  • GC-MS : A molecular ion peak at m/z 168.0 (C₉H₉ClO⁺) with fragmentation patterns reflecting loss of Cl (–CH₂Cl → –CH₂· + Cl⁻) .

Q. What are the primary reactivity trends of the chloromethyl group in this compound?

  • Methodological Answer : The –CH₂Cl moiety undergoes nucleophilic substitution (e.g., with amines or thiols) and elimination under basic conditions. For example:

  • Substitution : Reacting with NaN₃ in DMF yields 6-(azidomethyl)-2,3-dihydrobenzofuran, useful for click chemistry.
  • Elimination : Treatment with DBU in THF generates a benzofuran-vinyl chloride intermediate. Kinetic studies using HPLC can monitor competing pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic regions (e.g., chloromethyl carbon) for nucleophilic attack. Molecular docking (AutoDock Vina) into target proteins (e.g., cytochrome P450 enzymes) identifies steric and electronic compatibility. For instance, substituting –CH₂Cl with –CH₂NH₂ increases hydrogen-bonding potential, as seen in analogs like 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) .

Q. What experimental strategies resolve contradictions in reported reaction outcomes for this compound?

  • Methodological Answer : Divergent results (e.g., competing substitution vs. elimination) often arise from trace moisture or solvent effects. Systematic approaches include:

  • Controlled Atmosphere : Use Schlenk lines to exclude moisture during substitution reactions.
  • Solvent Screening : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents to stabilize transition states.
  • In Situ Monitoring : React-IR or UV-vis spectroscopy tracks intermediate formation, as demonstrated in Friedel-Crafts alkylation studies .

Q. How does the chloromethyl group influence the compound’s metabolic stability in pharmacological studies?

  • Methodological Answer : In vitro assays (e.g., liver microsomes) assess metabolic pathways. The –CH₂Cl group is prone to glutathione conjugation (via GST enzymes), forming mercapturic acid metabolites. Comparative studies with non-halogenated analogs (e.g., 2,3-dihydrobenzofuran) show reduced half-life (t₁/₂ < 2 hrs) due to rapid hepatic clearance. LC-MS/MS quantifies metabolite profiles .

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